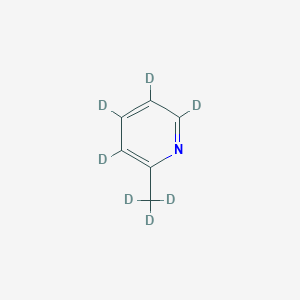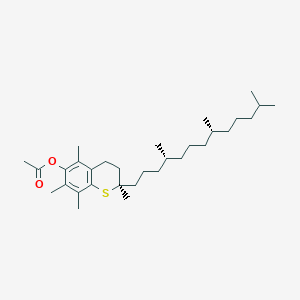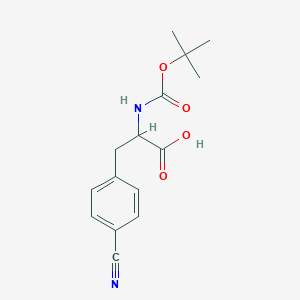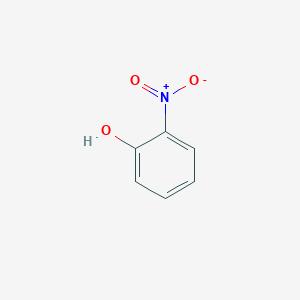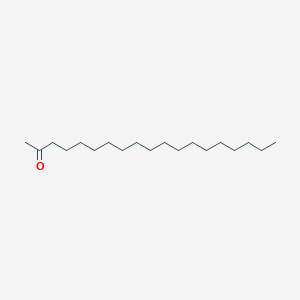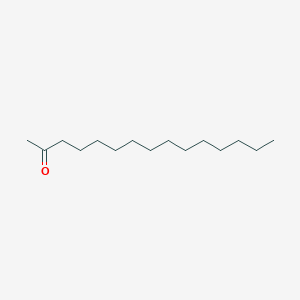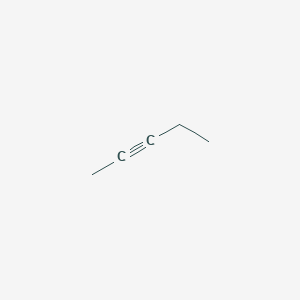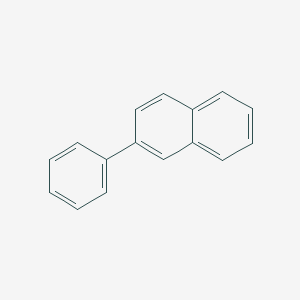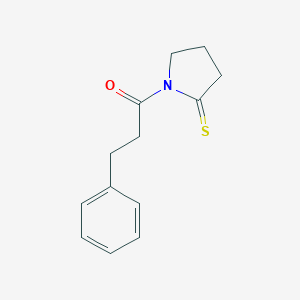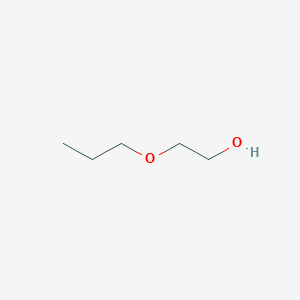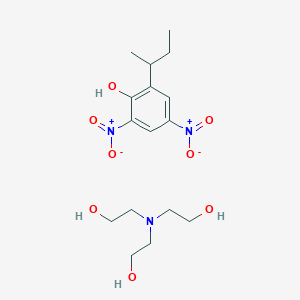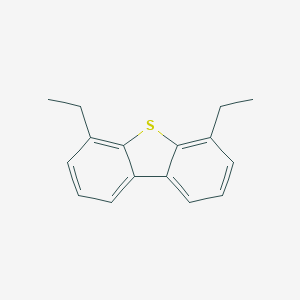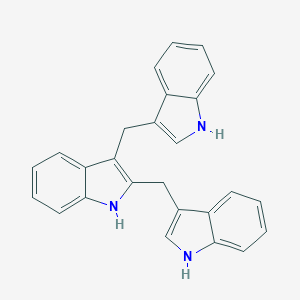
2,3-Bis(3-indolylmethyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(3-indolylmethyl)indole is a polycyclic aromatic hydrocarbon and a heterocyclic compound. It is known for its significant biological activities, particularly in inhibiting osteoclast formation and bone resorption. This compound is derived from indole, a fundamental structure in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(3-indolylmethyl)indole typically involves the electrophilic substitution reaction of indole with aldehydes or ketones. One common method uses taurine as a catalyst and water as a solvent under sonication conditions. This green approach is eco-friendly and efficient, yielding the desired product in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(3-indolylmethyl)indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common, where the indole rings react with electrophiles like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2,3-Bis(3-indolylmethyl)indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in inhibiting osteoclast formation and bone resorption.
Medicine: Investigated for its potential anticancer properties, particularly in prostate and breast cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects by inhibiting the receptor activator of nuclear factor kappa-Β ligand (RANKL)-induced osteoclastogenesis. This inhibition occurs through the suppression of actin ring formation and bone resorption. The molecular targets include the RANKL signaling pathway, which is crucial for osteoclast differentiation and activity .
Comparison with Similar Compounds
3,3’-Diindolylmethane: Known for its anticancer properties and derived from indole-3-carbinol.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its chemopreventive effects.
Bis(indolyl)methanes: A class of compounds with diverse biological activities, including anticancer and anti-inflammatory properties
Uniqueness: 2,3-Bis(3-indolylmethyl)indole is unique due to its specific inhibition of RANKL-induced osteoclastogenesis, making it a valuable compound in bone health research. Its structure allows for versatile chemical modifications, enhancing its potential in drug development .
Properties
CAS No. |
138250-72-3 |
|---|---|
Molecular Formula |
C26H21N3 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2,3-bis(1H-indol-3-ylmethyl)-1H-indole |
InChI |
InChI=1S/C26H21N3/c1-4-10-23-19(7-1)17(15-27-23)13-22-21-9-3-6-12-25(21)29-26(22)14-18-16-28-24-11-5-2-8-20(18)24/h1-12,15-16,27-29H,13-14H2 |
InChI Key |
MJHVZTDHBWQIMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=C(NC4=CC=CC=C43)CC5=CNC6=CC=CC=C65 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=C(NC4=CC=CC=C43)CC5=CNC6=CC=CC=C65 |
Key on ui other cas no. |
138250-72-3 |
Synonyms |
2,3-bis(3-indolylmethyl)indole bisIMI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


